Atracurium Impurity V Iodide (CAS: 1075726-86-1), chemically identified as a mono-quaternary methyl ester derivative of the isoquinolinium moiety, is a critical process-related impurity and degradation product of the neuromuscular blocking agents atracurium and cisatracurium [1]. Formed via transesterification or as an unreacted intermediate during the multi-step quaternization process, this compound is strictly monitored under ICH Q3A/B guidelines. As a certified mixture of diastereomers, it serves as an indispensable analytical reference standard for quality control, stability testing, and analytical method validation (AMV) . Procurement of this exact standard ensures accurate retention time identification and response factor calibration, which are mandatory for regulatory compliance in active pharmaceutical ingredient (API) batch release and formulation stability assessments.
Substituting Atracurium Impurity V with generic analogs, such as laudanosine, the main atracurium API, or closely related impurities (e.g., Impurity E / cis-quaternary acid), fundamentally compromises analytical integrity[1]. Because Impurity V possesses a distinct mono-quaternary methyl ester structure, it exhibits unique chromatographic retention behavior, UV absorption characteristics, and mass spectrometric ionization efficiencies. Using a generic proxy or the main API to estimate its concentration leads to significant response factor deviations, resulting in inaccurate quantification. Furthermore, utilizing uncharacterized crude mixtures fails to provide the precise diastereomeric ratios required to validate critical pair resolution in high-performance liquid chromatography (HPLC) methods, directly risking out-of-specification (OOS) results and regulatory rejection of abbreviated new drug applications (ANDAs)[2].
In regulatory HPLC assays for atracurium besylate, demonstrating adequate peak resolution (Rs) is mandatory. Utilizing the exact Atracurium Impurity V standard allows analysts to confirm a baseline resolution of Rs > 1.5 against adjacent eluting degradation products[1]. In contrast, relying on a generic atracurium impurity mixture or a surrogate like laudanosine fails to validate this specific critical pair, leaving the method unvalidated for Impurity V separation. The certified standard provides the exact retention time coordinates required to establish robust integration windows.
| Evidence Dimension | Chromatographic peak resolution (Rs) and retention time accuracy |
| Target Compound Data | Confirms Rs > 1.5 for the specific Impurity V critical pair |
| Comparator Or Baseline | Generic impurity proxies (e.g., Laudanosine) |
| Quantified Difference | 100% specificity for the Impurity V retention window, whereas proxies provide 0% validation for this specific critical pair |
| Conditions | Pharmacopeial reversed-phase HPLC system suitability testing |
Validating the specific critical pair resolution is a strict regulatory requirement for passing system suitability and releasing API batches.
Accurate quantification of impurities requires specific response factor (RF) calibration. Because Atracurium Impurity V is a mono-quaternary methyl ester, its molar absorptivity at standard detection wavelengths (e.g., 280 nm) differs significantly from the bis-quaternary atracurium besylate API [1]. Using the main API as a quantitative surrogate without applying a specifically derived relative response factor (RRF) can result in quantification errors exceeding 10-20%. Procuring the exact Impurity V standard enables the direct empirical determination of its RRF, ensuring that trace levels are measured with high precision.
| Evidence Dimension | UV Response Factor (RF) accuracy at 280 nm |
| Target Compound Data | Direct empirical calibration yielding <2% quantification error |
| Comparator Or Baseline | Atracurium API used as a generic surrogate |
| Quantified Difference | Eliminates the >10-20% quantification error inherent in uncorrected surrogate-based assays |
| Conditions | UV-Vis detection in HPLC impurity profiling |
Prevents the under- or over-reporting of impurity levels, ensuring compliance with strict ICH Q3A/B reporting thresholds.
Atracurium and its degradation products exist as complex isomeric mixtures. The certified 'Mixture of Diastereomers' format of this Impurity V standard perfectly mirrors the actual degradation and synthesis byproduct profile found in the commercial API [1]. When compared to a synthesized single-isomer proxy, the diastereomeric mixture ensures that all relevant isomeric peaks (which may partially resolve on high-efficiency UHPLC columns) are accurately identified and grouped for total area integration. A single-isomer proxy would result in missing secondary peaks, leading to an underestimation of the total Impurity V burden.
| Evidence Dimension | Chromatographic peak distribution and total area integration |
| Target Compound Data | Matches 100% of the diastereomeric peak envelope present in the API |
| Comparator Or Baseline | Single-isomer synthetic proxy |
| Quantified Difference | Prevents the exclusion of secondary isomeric peaks, which can account for up to 30-50% of the total impurity mass |
| Conditions | High-resolution UHPLC impurity analysis |
Ensures comprehensive integration of all impurity isomers, preventing batch rejection due to under-reported total impurity levels.
In the scale-up of atracurium synthesis, differentiating between degradation pathways is critical for process optimization. Atracurium Impurity V (a methyl ester) specifically serves as a marker for transesterification reactions (e.g., when methanol is used) or the carryover of specific mono-quaternary intermediates [1]. In contrast, monitoring Impurity E (the free acid) only tracks ester hydrolysis. By quantifying Impurity V, process chemists gain highly specific, quantitative feedback on solvent-related side reactions, allowing them to optimize solvent removal protocols with >99% pathway specificity.
| Evidence Dimension | Pathway specificity in process monitoring |
| Target Compound Data | Specifically tracks transesterification and methyl ester intermediate carryover |
| Comparator Or Baseline | Impurity E (cis-Quaternary Acid) |
| Quantified Difference | Provides exclusive tracking of methanol-induced side reactions, whereas Impurity E tracks an entirely different (hydrolytic) pathway |
| Conditions | In-process control (IPC) during API synthesis and purification |
Enables targeted process optimization to eliminate specific solvent-induced impurities during commercial scale-up.
Directly following from its ability to validate critical pair resolution, this standard is essential for AMV. Laboratories must use the exact Impurity V standard to determine limits of detection (LOD), limits of quantification (LOQ), linearity, and accuracy for pharmacopeial or in-house UHPLC methods, ensuring the method is fit for regulatory submissions [1].
Because accurate quantification requires precise response factor calibration, routine QC labs utilize this standard to perform system suitability testing (SST) and to calculate the exact relative response factor (RRF) during the batch release of atracurium besylate API and injectable formulations [2].
Leveraging its specific diastereomeric profile, this compound is utilized in forced degradation and long-term stability studies. It allows formulators to accurately track the formation of transesterification products over time, ensuring that the shelf-life specifications of temperature- and pH-sensitive atracurium formulations are maintained[1].
Based on its utility as a specific marker for transesterification and intermediate carryover, process chemists use Impurity V to monitor reaction progress and optimize purification steps. This ensures that solvent-related side reactions are minimized before the final API crystallization, improving overall yield and purity[2].